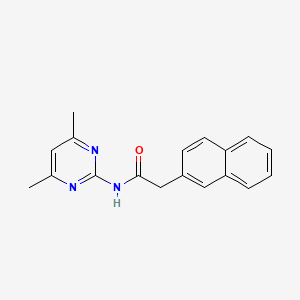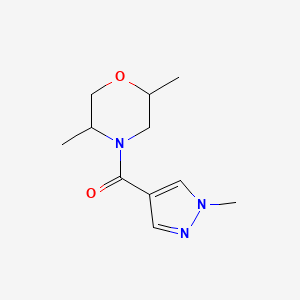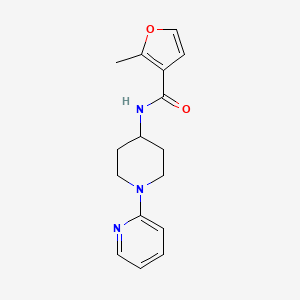
(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone, also known as 4'-fluorofentanyl, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It was first synthesized in the 1960s and has been used in medical research as a reference standard for testing the potency of other opioids. The purpose of
Mécanisme D'action
The mechanism of action of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of neurotransmitter release and the activation of the descending pain control system. This leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to cause physical dependence and addiction with chronic use.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone in lab experiments include its high potency and selectivity for the mu-opioid receptor, which makes it a useful reference standard for testing the potency of other opioids. However, the compound is highly potent and can be toxic at low doses, which makes it difficult to handle and requires specialized equipment and safety precautions.
Orientations Futures
For research on (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone include the development of new opioid analgesics with improved pharmacological properties and reduced side effects. This could involve modifying the structure of the compound to increase its selectivity for the mu-opioid receptor or to decrease its potential for physical dependence and addiction. Other areas of research could include investigating the role of the compound in the development of tolerance and withdrawal and exploring its potential as a treatment for opioid addiction.
Méthodes De Synthèse
The synthesis of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone involves the reaction of 4-fluoroaniline with paraformaldehyde and piperidine in the presence of acetic acid. The resulting product is then treated with sodium borohydride to yield the final compound. The synthesis method has been optimized over the years to increase the yield and purity of the compound.
Applications De Recherche Scientifique
(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone has been used in scientific research as a reference standard for testing the potency of other opioids. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The compound has also been used in studies to investigate the structure-activity relationship of opioids and to develop new opioid analgesics with improved pharmacological properties.
Propriétés
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-17-10-5-6-11(12(14)9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSEMLJGDVMRUMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCCCC2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510615.png)



![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)



![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)

![2-Methyl-1-[4-(2-methylquinolin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B7510669.png)
![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7510675.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7510688.png)
